molecular formula C9H20O4S2 B157999 Diethylmercaptal-D-arabinose CAS No. 1941-50-0

Diethylmercaptal-D-arabinose

Cat. No.: B157999
CAS No.: 1941-50-0
M. Wt: 256.4 g/mol
InChI Key: IZQLWYVNJTUXNP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethylmercaptal-D-arabinose, also known as 5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol, primarily targets cancer cells . The compound’s primary targets are the p38 MAPK signaling pathway and the autophagy process in breast cancer cells .

Mode of Action

The compound interacts with its targets by inducing cell cycle arrest and promoting autophagy via the p38 MAPK signaling pathway . This interaction results in the inhibition of cell proliferation in a dose-dependent manner .

Biochemical Pathways

The affected biochemical pathway is the p38 MAPK signaling pathway . The activation of this pathway by this compound leads to the promotion of autophagy in breast cancer cells . The downstream effects include G2/M cell cycle restriction and the ectopic expression of cell cycle-related proteins .

Pharmacokinetics

It is known that the compound can be administered to mice via gavage, suggesting oral bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cytotoxicity, cell cycle arrest, and the promotion of autophagy . These effects result in the dramatic inhibition of cell proliferation, which is associated with the activation of the p38 MAPK signaling pathway and autophagy in breast cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inhibitors of autophagy or p38 MAPK can reverse the efficacy of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylmercaptal-D-arabinose is chemically synthesized through a series of reactions. Initially, diethylmercaptal is reacted with sodium methoxide to form a reactive intermediate. This intermediate is then reacted with D-arabinose to yield this compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve additional purification steps to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Diethylmercaptal-D-arabinose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Comparison with Similar Compounds

Uniqueness: Diethylmercaptal-D-arabinose is unique due to its potent glycosylation inhibitory properties and its ability to induce cell cycle arrest and promote autophagy in cancer cells. These characteristics make it a valuable tool in both scientific research and potential therapeutic applications .

Properties

IUPAC Name

5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQLWYVNJTUXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(C(C(CO)O)O)O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1941-50-0, 13263-74-6, 7152-47-8
Record name Arabinose, diethyl mercaptal, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC170213
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arabinose, D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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